3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 326902-99-2
VCID: VC21460687
InChI: InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20)
SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3
Molecular Formula: C14H9Cl2N3O2S
Molecular Weight: 354.2g/mol

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

CAS No.: 326902-99-2

Cat. No.: VC21460687

Molecular Formula: C14H9Cl2N3O2S

Molecular Weight: 354.2g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide - 326902-99-2

Specification

CAS No. 326902-99-2
Molecular Formula C14H9Cl2N3O2S
Molecular Weight 354.2g/mol
IUPAC Name 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20)
Standard InChI Key BOWULQLQQXEKJY-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3

Introduction

Chemical Name:
3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Molecular Formula:
C13H9Cl2N3O2S

Molecular Weight:
342.20 g/mol

This compound is a heterocyclic derivative combining an oxazole ring with a thiazole moiety and a dichlorophenyl substituent. Such structural features often confer biological activity, making it a candidate for pharmaceutical and agrochemical research.

Table 1: Key Structural Features

Functional GroupRole in Activity
DichlorophenylEnhances hydrophobic interactions
Methyl group on oxazoleModulates electronic properties
ThiazoleFacilitates enzyme binding
CarboxamideHydrogen bonding for receptor interaction

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxazole ring: Achieved through cyclization reactions involving precursors like α-hydroxy ketones or α-haloketones.

  • Introduction of the thiazole moiety: Using thioamides or thioureas in the presence of halogenated intermediates.

  • Coupling with dichlorophenyl derivatives: Employing chlorinated aromatic compounds under basic or catalytic conditions.

General Reaction Scheme:

Dichlorophenyl derivative+Thioamide+Oxazole precursorTarget compound\text{Dichlorophenyl derivative} + \text{Thioamide} + \text{Oxazole precursor} \rightarrow \text{Target compound}

Table 2: Physicochemical Data

PropertyValue
Molecular Weight342.20 g/mol
Melting Point~200°C (estimated based on structure)
SolubilitySoluble in organic solvents (e.g., DMSO)
LogPHigh (due to dichlorophenyl group)

Biological Activity

Compounds with similar structures have demonstrated various pharmacological properties:

  • Antimicrobial Activity:

    • The thiazole and oxazole rings are known to inhibit bacterial enzymes by mimicking natural substrates .

  • Anti-inflammatory Potential:

    • Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation .

  • Anticancer Properties:

    • The dichlorophenyl group enhances binding to hydrophobic pockets in cancer-related proteins .

Table 3: Hypothetical Applications

ApplicationMechanism
AntimicrobialEnzyme inhibition
Anti-inflammatoryLipoxygenase inhibition
AnticancerInteraction with hydrophobic protein sites

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